![molecular formula C13H8IN3O4S B13858122 3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with an iodo substituent at the 3-position and a 4-nitrophenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as aminopyrazoles and α-oxoketene dithioacetals.
Introduction of the Iodo Group: The iodo substituent can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide.
Attachment of the 4-Nitrophenylsulfonyl Group: This step involves sulfonylation reactions where the pyrrolo[2,3-b]pyridine core is treated with 4-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
化学反应分析
Types of Reactions
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the iodo group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the pyrrolo[2,3-b]pyridine core.
科学研究应用
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies involving cell signaling pathways and cancer research.
作用机制
The mechanism of action of 3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of the receptor, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and migration .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are also studied for their biological activities.
3-Iodopyridine: Another iodo-substituted heterocycle with applications in organic synthesis.
Uniqueness
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine is unique due to its combination of an iodo group and a 4-nitrophenylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C13H8IN3O4S |
|---|---|
分子量 |
429.19 g/mol |
IUPAC 名称 |
3-iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8IN3O4S/c14-12-8-16(13-11(12)2-1-7-15-13)22(20,21)10-5-3-9(4-6-10)17(18)19/h1-8H |
InChI 键 |
QZEQUZWPZJWNRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


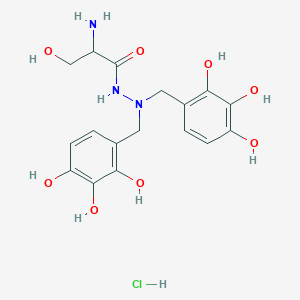

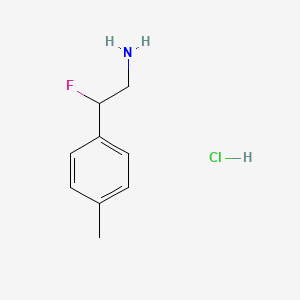
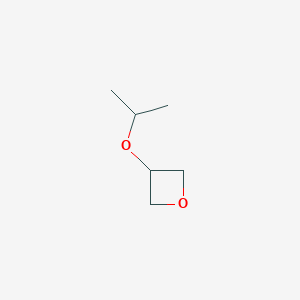
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
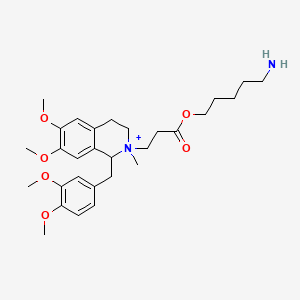
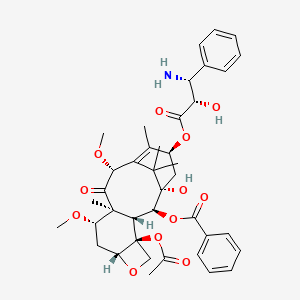
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

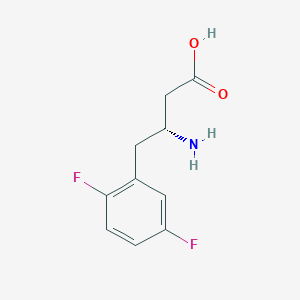
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
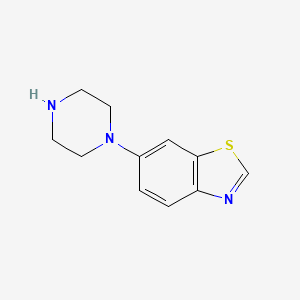
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
